1-Ethyl-3-formyl-1H-indole-7-carboxylic acid
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Overview
Description
1-Ethyl-3-formyl-1H-indole-7-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .
Industrial Production Methods: Industrial production of indole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: 1-Ethyl-3-carboxy-1H-indole-7-carboxylic acid.
Reduction: 1-Ethyl-3-hydroxymethyl-1H-indole-7-carboxylic acid.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, indole derivatives have been shown to bind to multiple receptors with high affinity, influencing various biological processes . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
- 1-Ethyl-3-formyl-1H-indole-2-carboxylic acid
- 1-Ethyl-3-formyl-1H-indole-5-carboxylic acid
- 1-Ethyl-3-formyl-1H-indole-6-carboxylic acid
Comparison: 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
1-ethyl-3-formylindole-7-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-13-6-8(7-14)9-4-3-5-10(11(9)13)12(15)16/h3-7H,2H2,1H3,(H,15,16) |
InChI Key |
NMMUUCWICFCITR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=C1C(=CC=C2)C(=O)O)C=O |
Origin of Product |
United States |
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